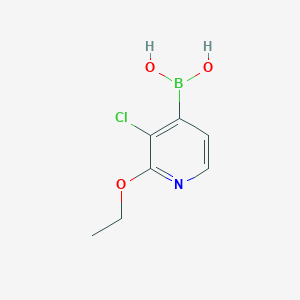

3-Chloro-2-ethoxypyridine-4-boronic acid

Description

Properties

IUPAC Name |

(3-chloro-2-ethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BClNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWNVKMBQHHEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Chloro-2-ethoxypyridine-4-boronic acid

Executive Summary

3-Chloro-2-ethoxypyridine-4-boronic acid (CAS 2096333-52-5) represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike simple phenyl boronic acids, this scaffold offers a unique combination of electronic modulation and steric control. The 3-chloro substituent provides metabolic blocking and torsional strain for atropisomer control, while the 2-ethoxy group functions as a lipophilic hydrogen bond acceptor, often critical for optimizing kinase inhibitor binding affinities.

This guide details the synthesis, stability, and application of this reagent, addressing the specific challenges associated with heteroaryl boronic acids, such as protodeboronation and competitive oxidative addition.

Chemical Profile & Physical Properties[1][2][3]

| Property | Specification |

| Chemical Name | 3-Chloro-2-ethoxypyridine-4-boronic acid |

| CAS Number | 2096333-52-5 |

| Molecular Formula | C |

| Molecular Weight | 201.42 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.5 (Estimated) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Structural Insight: The presence of the electronegative chlorine at the 3-position and the alkoxy group at the 2-position creates a "push-pull" electronic environment. This stabilizes the C-B bond relative to 2-pyridyl boronic acids but leaves the compound susceptible to base-catalyzed protodeboronation at elevated temperatures.

Synthetic Pathways & Production

The synthesis of CAS 2096333-52-5 is most reliably achieved via Cryogenic Halogen-Lithium Exchange . While direct metallation is possible, it lacks the regiocontrol required for high-purity pharmaceutical applications.

Validated Synthesis Protocol (Route A)

Precursor: 4-Bromo-3-chloro-2-ethoxypyridine

Reagents:

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with 4-bromo-3-chloro-2-ethoxypyridine (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78°C using a dry ice/acetone bath.

-

Exchange: Add

-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent "scrambling" of the lithiated species to the 3-position (via Cl elimination/benzyne mechanism). -

Borylation: Stir for 45 minutes at -78°C. Rapidly add Triisopropyl borate (1.5 eq). The solution typically turns from yellow to colorless.

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Hydrolysis: Quench with 1N HCl until pH ~3. Stir for 30 minutes to hydrolyze the boronate ester.

-

Isolation: Extract with EtOAc. The boronic acid often precipitates from the organic layer upon concentration or can be recrystallized from acetonitrile/water.

Synthesis Workflow Diagram

Figure 1: Cryogenic synthesis pathway via Lithium-Halogen exchange, ensuring regioselectivity at the C4 position.

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of CAS 2096333-52-5 is in Pd-catalyzed cross-coupling. However, the 3-chloro group presents a chemoselectivity challenge. If the catalyst is too active, it may undergo oxidative addition into the C3-Cl bond of the boronic acid itself (homocoupling/polymerization) rather than the intended electrophile.

Optimized Coupling Protocol

System: Pd(OAc)

Rationale:

-

Ligand Selection: SPhos and XPhos are bulky, electron-rich phosphines that facilitate the transmetallation of hindered boronic acids (due to the ortho-chloro group) while preventing Pd insertion into the aryl chloride on the pyridine ring.

-

Base Selection: Weak bases like Na

CO

Catalytic Cycle & Chemoselectivity

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the critical transmetallation step and the risk of competitive insertion at the C3-Cl position.

Medicinal Chemistry Utility

Bioisosterism & Pharmacokinetics

The 3-chloro-2-ethoxypyridine motif is increasingly used to replace 2-alkoxyphenyl or 2,3-dichlorophenyl rings.

-

Metabolic Stability: The 3-chloro substituent blocks P450 oxidation at the vulnerable C3 position.

-

Conformational Lock: When coupled to another ring, the C3-Cl creates a high rotational barrier, potentially locking the biaryl system into a specific conformation that favors receptor binding.

-

Lipophilicity: The 2-ethoxy group (vs. methoxy) increases LogP slightly, improving permeability across the blood-brain barrier (BBB), making this scaffold relevant for CNS targets (e.g., CRF antagonists).

Handling & Stability (The "Boroxine" Issue)

Like many boronic acids, CAS 2096333-52-5 exists in equilibrium with its trimeric anhydride (boroxine).

-

NMR Analysis: In

-DMSO, you will often see broad peaks or multiple sets of signals. This is not impurity but rather the monomer/trimer equilibrium. Addition of a drop of D -

Stoichiometry: When calculating equivalents for reactions, assume the commercial material is ~95-97% wt/wt boronic acid, with the remainder being water/boroxine. No correction is usually needed unless strict GMP stoichiometry is required.

References

-

Suzuki-Miyaura Coupling Mechanisms

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

-

Pyridine Boronic Acid Instability

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(39), 14052–14054. (Discusses heteroaryl boronic acid stability). Link

-

- Li, W., & Nelson, D. P. (2006). "Systematic Study of the Synthesis of Pyridine Boronic Acids." Journal of Organic Chemistry.

-

Boronic Acids in Medicinal Chemistry

-

Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link

-

A Technical Guide to 3-Chloro-2-ethoxypyridine-4-boronic Acid and Its Pinacol Ester in Modern Synthesis

This guide provides an in-depth technical analysis of 3-Chloro-2-ethoxypyridine-4-boronic acid and its corresponding pinacol ester, two critical reagents in contemporary organic synthesis, particularly within drug discovery and development. We will explore their distinct chemical properties, stability profiles, and practical applications, offering field-proven insights to guide researchers in making informed decisions for their synthetic strategies.

Part 1: Core Chemical and Physical Distinctions

At the heart of their differences lies the nature of the boronic acid moiety. 3-Chloro-2-ethoxypyridine-4-boronic acid possesses a -B(OH)2 group, while its pinacol ester derivative features a boronate protected by a pinacol (2,3-dimethyl-2,3-butanediol) group, forming a five-membered dioxaborolane ring.[1] This seemingly subtle structural change imparts significant differences in their stability, solubility, and handling characteristics.

The Instability of Free Boronic Acids: The Boroxine Equilibrium

Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This equilibrium is often facile and can be driven by thermal conditions or the presence of dehydrating agents.[2] While this transformation is reversible upon exposure to water, the presence of both the monomeric boronic acid and the boroxine in a solid sample can lead to inconsistencies in reactivity and stoichiometry.[4]

Enhanced Stability and Handling of Pinacol Esters

The pinacol ester of 3-Chloro-2-ethoxypyridine-4-boronic acid offers a significant advantage in terms of stability. The pinacol group sterically hinders the boron center and prevents the intermolecular dehydration that leads to boroxine formation. This protection renders the pinacol ester more stable to air and moisture, often improving its shelf-life and solubility in common organic solvents.[5] Consequently, pinacol esters are generally easier to handle, purify by standard techniques like column chromatography, and characterize.[6][7]

Comparative Physicochemical Properties

The following table summarizes the key differences in the physicochemical properties of 3-Chloro-2-ethoxypyridine-4-boronic acid and its pinacol ester.

| Property | 3-Chloro-2-ethoxypyridine-4-boronic acid | 3-Chloro-2-ethoxypyridine-4-boronic acid, pinacol ester |

| Molecular Formula | C7H9BClNO3[8] | C13H19BClNO3 |

| Molecular Weight | 201.42 g/mol [8] | 283.56 g/mol |

| Appearance | Typically a white to off-white solid | Often a white to off-white crystalline solid |

| Stability | Prone to dehydration to form boroxines; susceptible to protodeboronation.[2][9] | Generally stable to air and moisture; less prone to protodeboronation.[5][9] |

| Solubility | Generally soluble in polar protic solvents and some polar aprotic solvents. | More soluble in a wider range of organic solvents, including apolar solvents.[6][10] |

| Purification | Can be challenging due to polarity and potential for degradation on silica gel. | Readily purified by column chromatography on silica gel.[6] |

| Handling | Requires careful handling to minimize exposure to moisture and heat. | More robust and easier to handle under standard laboratory conditions. |

Part 2: Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Both 3-Chloro-2-ethoxypyridine-4-boronic acid and its pinacol ester are valuable reagents in these transformations, but their differing properties necessitate distinct considerations in experimental design.

Reactivity and the Active Species

Boronic acids are generally considered more reactive in Suzuki-Miyaura couplings than their corresponding pinacol esters.[11] This is attributed to the lower steric hindrance around the boron atom and the ease of formation of the catalytically active boronate species upon reaction with a base. However, the increased reactivity of boronic acids is coupled with a higher susceptibility to protodeboronation, an undesirable side reaction that can lead to lower yields, especially with electron-rich or heteroaromatic substrates.[9]

While boronic esters exhibit greater chemical stability, the precise nature of the transmetalating species in their Suzuki-Miyaura couplings is a subject of ongoing research. It is believed that the ester may either react directly with an oxo-palladium species or undergo partial or complete hydrolysis in situ to form a more reactive boronic acid or boronate species.[9] The addition of a small amount of water is often beneficial for reactions involving pinacol esters, facilitating this hydrolysis.[9]

Causality in Reagent Selection

The choice between 3-Chloro-2-ethoxypyridine-4-boronic acid and its pinacol ester is dictated by a balance of reactivity, stability, and the specific demands of the synthetic target.

-

Choose the boronic acid when:

-

Rapid reaction kinetics are desired.

-

The substrate is not prone to protodeboronation.

-

The reaction can be performed under conditions that minimize boroxine formation.

-

-

Choose the pinacol ester when:

-

Enhanced stability and a longer shelf-life are critical.

-

The substrate is sensitive and prone to decomposition or side reactions under the conditions required for the free boronic acid.[9]

-

Purification of the boron-containing starting material is necessary.

-

The reaction requires anhydrous conditions, although a small amount of water can be advantageous.[9]

-

Part 3: Experimental Protocols

The following protocols provide a general framework for the use of 3-Chloro-2-ethoxypyridine-4-boronic acid and its pinacol ester in a Suzuki-Miyaura cross-coupling reaction, as well as the synthesis of the pinacol ester from the boronic acid.

Protocol 1: Synthesis of 3-Chloro-2-ethoxypyridine-4-boronic acid, pinacol ester

This procedure is adapted from a general method for the esterification of boronic acids.[12]

Materials:

-

3-Chloro-2-ethoxypyridine-4-boronic acid

-

Pinacol

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add 3-Chloro-2-ethoxypyridine-4-boronic acid (1.0 eq).

-

Add pinacol (1.2-1.5 eq) and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected and the reaction mixture becomes clear.

-

Allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude pinacol ester can often be used directly in the next step or purified by recrystallization or column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with 3-Chloro-2-ethoxypyridine-4-boronic acid

Materials:

-

Aryl or heteroaryl halide (1.0 eq)

-

3-Chloro-2-ethoxypyridine-4-boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, DME, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl or heteroaryl halide, 3-Chloro-2-ethoxypyridine-4-boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the solvent system and degas the mixture by bubbling the inert gas through it for 10-15 minutes.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling with 3-Chloro-2-ethoxypyridine-4-boronic acid, pinacol ester

The procedure is similar to that for the boronic acid, with minor modifications.

Materials:

-

Aryl or heteroaryl halide (1.0 eq)

-

3-Chloro-2-ethoxypyridine-4-boronic acid, pinacol ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, DME, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Follow steps 1-4 as described in Protocol 2, using the pinacol ester instead of the boronic acid.

-

The solvent system may be varied; while often a mixture including water is used, some conditions for anhydrous coupling exist.[13]

-

Heat the reaction mixture, potentially to a slightly higher temperature than with the boronic acid (e.g., 90-120 °C), and monitor its progress.[11]

-

Follow steps 6-9 as described in Protocol 2 for workup and purification.

Conclusion

Both 3-Chloro-2-ethoxypyridine-4-boronic acid and its pinacol ester are indispensable tools for the synthesis of complex molecules. The choice between them is a strategic one, balancing the higher reactivity of the boronic acid against the superior stability and handling of the pinacol ester. A thorough understanding of their individual characteristics, as outlined in this guide, empowers researchers to optimize their synthetic routes, leading to more efficient and reproducible outcomes in their drug discovery and development endeavors.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 75(5), 1423–1431. [Link]

-

Borates Today. (2021, December 17). Boron Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Boroxine. Retrieved from [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3536–3544. [Link]

-

Sporzyński, A., & Hofman, T. (2018). Dehydration of phenylboronic acid with the formation of boroxine. Journal of Molecular Structure, 1171, 578-585. [Link]

-

ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... Retrieved from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Zhang, Y., et al. (2024). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications, 15(1), 1234. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-225. [Link]

-

ResearchGate. (2025, April 15). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]

-

Kumar, A., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 527-533. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 13(12), 3087–3112. [Link]

-

Yamashita, M., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(16), 4955. [Link]

-

ResearchGate. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-2-methoxypyridine-4-boronic acid (C6H7BClNO3). Retrieved from [Link]

-

Regent Chemicals. (n.d.). 3-Chloro-2-methoxypyridine-4-boronic acid pinacol ester, 95%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloropyridine-3-boronic acid pinacol ester. PubChem Compound Database. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (3-CHLORO-4-ETHOXY-2-FLUOROPHENYL)BORONIC ACID | CAS 909122-50-5. Retrieved from [Link]

Sources

- 1. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boroxine - Wikipedia [en.wikipedia.org]

- 4. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Boron Suzuki Coupling | Borates Today [borates.today]

- 7. researchgate.net [researchgate.net]

- 8. 2096333-52-5 | 3-Chloro-2-ethoxypyridine-4-boronic acid - Moldb [moldb.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Yoneda Labs [yonedalabs.com]

A Technical Guide to 2-Alkoxypyridine-4-Boronic Acid Derivatives: Synthesis, Reactivity, and Applications

Abstract

2-Alkoxypyridine-4-boronic acids and their corresponding esters represent a class of versatile and increasingly vital building blocks in modern organic synthesis. Their unique electronic properties and structural motifs make them indispensable in the fields of medicinal chemistry and materials science. The pyridine core is a prevalent feature in numerous biologically active molecules, and the strategic placement of an alkoxy group at the 2-position and a boronic acid at the 4-position offers a powerful handle for constructing complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth analysis of the synthesis, stability, reactivity, and applications of these derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized Pyridine Boronic Acids

The journey of a drug candidate from initial discovery to market is a complex process that heavily relies on the availability of high-quality, versatile chemical building blocks.[1] Pyridine boronic acids have emerged as crucial intermediates due to the prevalence of the pyridine scaffold in pharmaceuticals.[1][2] The pyridine ring's unique properties, including its basicity, water solubility, and ability to form hydrogen bonds, make it a favored component in drug design.[2]

Among this class, 2-alkoxypyridine-4-boronic acid derivatives offer distinct advantages. The 2-alkoxy substituent modulates the electronic nature of the pyridine ring, influencing its reactivity and the pharmacokinetic properties of resulting molecules. The 4-boronic acid (or boronic ester) functionality provides a robust and predictable site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][3] This powerful reaction has found immense application in drug discovery for the synthesis of biaryl and heteroaryl structures.[3][4]

This guide will delve into the core aspects of working with these reagents, from their synthesis to their successful application in creating complex molecules.

Synthesis Strategies for 2-Alkoxypyridine-4-Boronic Acid Derivatives

The preparation of pyridine boronic acids can be challenging due to the inherent instability of some derivatives.[5][6] However, several reliable methods have been established for the synthesis of 2-alkoxypyridine-4-boronic acids and their more stable ester counterparts (e.g., pinacol esters).

The most common strategies involve the borylation of a pre-functionalized 2-alkoxypyridine. Key approaches include:

-

Halogen-Lithium Exchange followed by Borylation: This is a classic and widely used method. It involves treating a 4-halo-2-alkoxypyridine with a strong organolithium base (e.g., n-butyllithium) at low temperatures, followed by quenching the resulting aryllithium intermediate with a trialkyl borate, such as triisopropyl borate. Subsequent acidic workup yields the boronic acid. To enhance stability and ease of handling, the boronic acid is often immediately converted to its pinacol ester by treatment with pinacol.

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method couples a 4-halo-2-alkoxypyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[7] This reaction offers excellent functional group tolerance and is often preferred for its milder conditions compared to the halogen-lithium exchange pathway.

Visualization: General Synthetic Workflow

The following diagram illustrates the two primary pathways for synthesizing 2-alkoxypyridine-4-boronic acid pinacol esters.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]

- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis & Utilization of (3-Chloro-2-ethoxypyridin-4-yl)boronic Acid

This application note details the synthesis, handling, and application of (3-chloro-2-ethoxypyridin-4-yl)boronic acid , a specialized heterocyclic building block used frequently in the development of kinase inhibitors and other pharmaceutical agents.

The protocol synthesizes field-proven methodologies, specifically leveraging directed ortho-lithiation (DoM) and Suzuki-Miyaura cross-coupling optimization strategies to overcome the inherent instability (protodeboronation) of 2-alkoxypyridyl boronates.

Introduction & Chemical Profile

(3-Chloro-2-ethoxypyridin-4-yl)boronic acid is a functionalized pyridine scaffold. The combination of the 3-chloro and 2-ethoxy substituents creates a specific electronic environment that makes the 4-position boronic acid valuable for constructing biaryl systems, yet challenging to handle due to hydrolytic instability.

Chemical Profile

| Property | Specification |

| IUPAC Name | (3-chloro-2-ethoxypyridin-4-yl)boronic acid |

| Structure | Pyridine ring; Cl @ C3; OEt @ C2; |

| Molecular Weight | 201.42 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in |

| Key Instability | Protodeboronation: The 2-ethoxy group donates electron density, making the C-B bond susceptible to hydrolytic cleavage, especially under acidic conditions or high temperatures.[1][2][3][4] |

Synthesis Protocols

Two primary routes are recommended. Route A (Direct Lithiation) is the most atom-economical method, utilizing the directing effects of the substituents. Route B (Halogen-Metal Exchange) is recommended if the 4-bromo/iodo precursor is available, as it offers milder conditions.

Route A: Direct Ortho-Lithiation (DoM)

Based on regioselective lithiation principles described by the Knochel group.

Mechanism: The 3-chloro and 2-ethoxy groups cooperatively direct lithiation to the 4-position. The 3-chloro group exerts a strong inductive effect (-I), acidifying the C4 proton, while the oxygen of the ethoxy group can coordinate lithium.

Reagents:

-

Substrate: 3-chloro-2-ethoxypyridine (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 equiv)

-

Electrophile: Triisopropyl borate (

) (1.2 equiv) -

Solvent: Anhydrous THF

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and 3-chloro-2-ethoxypyridine.

-

Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Critical: Temperature control is vital to prevent benzyne formation (elimination of LiCl).

-

Lithiation: Add LDA (or n-BuLi) dropwise over 20 minutes. Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 4-lithio species.

-

Borylation: Add

dropwise rapidly. -

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Hydrolysis: Quench with saturated aqueous

. Adjust pH to ~5-6 with dilute HCl (carefully! Avoid low pH to prevent deboronation). -

Isolation: Extract with EtOAc (x3). Wash combined organics with brine, dry over

, and concentrate. The residue is often triturated with hexanes/ether to yield the boronic acid.

Route B: Halogen-Metal Exchange

Recommended for higher purity requirements.

Precursor: 4-bromo-3-chloro-2-ethoxypyridine.

Reagent:

Protocol:

-

Dissolve precursor in THF at -40 °C (if using Turbo Grignard) or -78 °C (if using n-BuLi).

-

Add Trimethyl borate (

). -

Warm to RT and hydrolyze as above.

Visualizing the Synthesis Workflow

Figure 1: Synthesis pathway via Directed Ortho-Lithiation. Note the critical temperature control to avoid pyridyne elimination.

Application Protocol: Suzuki-Miyaura Coupling

Due to the steric hindrance (3-Cl) and electronic deactivation, standard Suzuki conditions often fail or proceed slowly, leading to protodeboronation.

Optimized Reaction Conditions

| Parameter | Recommendation | Rationale |

| Catalyst | Bidentate ligands (dppf) resist deactivation; Buchwald precatalysts (XPhos) handle sterics well. | |

| Base | Anhydrous bases are preferred to minimize hydrolytic deboronation. | |

| Solvent | 1,4-Dioxane or Toluene | Non-protic solvents prevent protonolysis of the C-B bond. Avoid alcohols if possible. |

| Temperature | 80 - 100 °C | High temp required for sterically hindered coupling. |

| Additives | Water (trace) | A small amount of water (10:1 solvent:water) is necessary for the transmetallation step, but excess promotes side reactions. |

Step-by-Step Coupling Procedure

-

Charge: Add Aryl Halide (1.0 eq), Boronic Acid (1.2 - 1.5 eq), Base (

, 3.0 eq), and Catalyst (5 mol%) to a vial. -

Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).

-

Reaction: Heat to 90 °C for 4-16 hours. Monitor by LCMS.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Visualizing the Catalytic Cycle & Decision Tree

Figure 2: Decision logic for optimizing the Suzuki coupling of (3-chloro-2-ethoxypyridin-4-yl)boronic acid.

Troubleshooting & Stability (Application Notes)

Protodeboronation

The electron-donating ethoxy group at C2 increases electron density on the ring, facilitating the protonolysis of the C-B bond at C4.

-

Symptom: LCMS shows a peak corresponding to 3-chloro-2-ethoxypyridine (mass = Target -

+ H). -

Prevention:

-

Avoid strong aqueous bases (like NaOH). Use

or -

Reduce water content. Use anhydrous dioxane with only stoichiometric water added.

-

Use the Pinacol Ester. If the acid is too unstable, convert it immediately to the pinacol ester (

, KOAc, Pd catalyst) or synthesize the ester directly. The ester is significantly more robust.

-

Anhydride Formation (Boroxine)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) upon storage.

-

Impact: This changes the effective molecular weight and stoichiometry.

-

Correction: Always assume a slight excess of boronic acid is needed, or "re-hydrate" by dissolving in the reaction solvent with base prior to adding the catalyst.

References

-

Knochel, P., et al. "Regioselective difunctionalization of pyridines via 3,4-pyridynes."[6] RSC Advances, 2021. (Describes the regioselective lithiation of 3-chloro-2-ethoxypyridine at the C4 position).

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. (Foundational text on Suzuki coupling mechanisms).

-

Sigma-Aldrich. "3-Chloro-2-methoxypyridine-4-boronic acid pinacol ester Product Page." (Analogous compound reference for handling and properties).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. (Guide on protodeboronation and catalyst selection).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 4. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 5. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]

Application Note: Strategic Utilization of 3-Chloro-2-ethoxypyridine-4-boronic Acid in Medicinal Chemistry

Abstract

3-Chloro-2-ethoxypyridine-4-boronic acid (CAS: 2096333-52-5) represents a highly specialized yet challenging building block in modern drug discovery. While the 2-alkoxypyridine motif is a privileged pharmacophore in kinase inhibitors and GPCR ligands, the introduction of this moiety via a boronic acid intermediate is plagued by rapid protodeboronation. This guide provides a comprehensive analysis of the physicochemical properties of this scaffold, details the mechanistic causes of its instability, and offers validated protocols to successfully employ it in Suzuki-Miyaura cross-couplings.

Structural Analysis & Pharmacophore Properties

The 3-chloro-2-ethoxypyridine core offers a unique combination of steric, electronic, and physicochemical properties that distinguish it from simple pyridine or phenyl analogues.

Physicochemical Profile

The substitution pattern at the 2, 3, and 4 positions creates a specific electronic environment:

-

2-Ethoxy Group: Acts as a hydrogen bond acceptor (via the ether oxygen) and significantly increases lipophilicity compared to a methoxy or hydroxy group. It often fills hydrophobic sub-pockets in enzymes (e.g., the ATP-binding site of kinases).

-

3-Chloro Substituent: Provides a critical "metabolic block." The C3 position of pyridines is electronically susceptible to oxidative metabolism (P450-mediated). The chlorine atom blocks this site, extends the half-life (

), and induces a twisted conformation in biaryl systems due to steric clash with orth-protons on the coupling partner (atropisomerism potential). -

4-Boronic Acid: The handle for C-C bond formation.

Table 1: Calculated Physicochemical Properties

| Property | Value (Est.) | Medicinal Chemistry Impact |

| ClogP | 2.1 - 2.4 | Moderate lipophilicity; good for membrane permeability. |

| TPSA | ~42 Ų | Favorable for CNS penetration and oral bioavailability. |

| H-Bond Acceptors | 3 (N, O, B-OH) | The pyridine nitrogen is a key interaction point (e.g., Hinge binder). |

| pKa (Pyridine N) | ~2.5 - 3.0 | Reduced basicity due to the electron-withdrawing Cl and inductive effect of OEt. |

The Synthetic Challenge: Protodeboronation

The primary hurdle in using 3-Chloro-2-ethoxypyridine-4-boronic acid is its inherent instability. 2-substituted pyridine boronic acids, particularly those with heteroatom substituents at the 2-position, are notoriously prone to protodeboronation (hydrolysis of the C-B bond to form C-H).

Mechanism of Failure

Unlike simple aryl boronic acids, 2-pyridyl derivatives can form a zwitterionic intermediate where the basic pyridine nitrogen coordinates intramolecularly or facilitates the attack of water on the boron atom.

-

Pathway: Base-catalyzed hydrolysis.

-

Aggravating Factors: High temperature, aqueous solvents, and strong bases (e.g.,

, -

The 3-Cl Effect: While the 3-chloro group adds steric bulk that should protect the boron, its electron-withdrawing nature (

effect) makes the C4 carbon more electrophilic, potentially accelerating the hydrolytic cleavage under certain pH conditions.

Visualizing the Competitive Landscape

The following diagram illustrates the competition between the desired Transmetallation (Suzuki cycle) and the undesired Protodeboronation.

Figure 1: The kinetic competition between productive cross-coupling and destructive protodeboronation. Success depends on accelerating Transmetallation while suppressing Hydrolysis.

Optimized Synthetic Protocols

To overcome the instability described above, "standard" Suzuki conditions (e.g.,

Protocol A: The "Anhydrous" Approach (Recommended)

This method uses a phosphate base with minimal water to suppress protodeboronation.

Reagents:

-

Substrate: 3-Chloro-2-ethoxypyridine-4-boronic acid (1.2 - 1.5 equiv)

-

Electrophile: Aryl Bromide or Iodide (1.0 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(finely ground, anhydrous, 3.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid,

, and Catalyst. -

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and degradation.

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Activation: Add a trace amount of water (1-2% v/v total volume) or use "wet" dioxane. Note: Totally anhydrous conditions sometimes stall the boronic acid activation; a trace of water is necessary for the boroxine-to-boronate conversion, but excess is fatal.

-

Reaction: Heat to 80°C - 90°C. Monitor by LCMS every hour.

-

Endpoint: Look for the disappearance of the aryl bromide.

-

QC Check: If the boronic acid is consumed but starting material (bromide) remains, add another 0.5 equiv of boronic acid.

-

Protocol B: The Pinacol Ester Strategy (Stability First)

If Protocol A yields poor results due to degradation, convert the acid to the pinacol ester in situ or purchase the ester (CAS: 1073353-73-7).

Reagents:

-

Catalyst:

or -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: THF or Toluene.

Logic: Pinacol esters release the active boronate species slowly, keeping the standing concentration of the unstable species low (the "Slow Release" strategy).[1]

Strategic Decision Making (SAR & Troubleshooting)

When incorporating this building block, the synthetic route must be chosen based on the electronic nature of the coupling partner.

Figure 2: Synthetic decision tree. If direct coupling of the pyridine boronic acid fails, the "Reverse Polarity" strategy (using the pyridine as the halide partner) is the industry-standard contingency.

Analytical QC & Expectations

-

1H NMR: The 3-chloro-2-ethoxypyridine moiety typically shows two aromatic doublets (C5-H and C6-H) with a coupling constant of ~5-6 Hz.

-

Mass Spec: Expect a characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

-

Impurity Alert: The protodeboronated byproduct (3-chloro-2-ethoxypyridine) is a liquid/oil and may co-elute with non-polar products. Use a gradient starting at 5-10% EtOAc/Hexane for purification.

References

-

Gillis, E. P., & Burke, M. D. (2007). A simple and general solution for the iterative synthesis of polyene natural products using MIDA boronates. Journal of the American Chemical Society. [Link] (Foundational work on boronic acid instability and MIDA solutions).

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Five-Membered Heteroaryl Halides. Journal of the American Chemical Society. [Link] (Describes catalyst systems optimized for unstable heteroaryl couplings).

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition. [Link] (Definitive mechanistic study on why 2-pyridyl boronates fail).

-

Miyaura, N. (2002). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. Journal of Organometallic Chemistry. [Link].

Sources

Application Notes and Protocols: C-C Bond Formation with 3-Chloro-2-ethoxypyridine-4-boronic acid

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to selectively introduce carbon-based substituents onto the pyridine ring is therefore of paramount importance in drug discovery and development. 3-Chloro-2-ethoxypyridine-4-boronic acid is a versatile building block that enables the strategic formation of C-C bonds, offering a pathway to novel molecular architectures. These application notes provide a comprehensive guide to the use of this reagent, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Organoboron compounds, particularly boronic acids, are widely used as synthetic intermediates due to their stability, versatile reactivity, and relatively low toxicity.[3] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, stands as one of the most powerful and broadly applicable methods for constructing C-C bonds.[4][5][6][7] This methodology is renowned for its mild reaction conditions and high tolerance for a wide array of functional groups.[6][7]

This guide will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide detailed, field-tested protocols for its application with 3-Chloro-2-ethoxypyridine-4-boronic acid, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. For less reactive chlorides, such as in many pyridine derivatives, the choice of a highly active catalyst system is essential.[8]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) species and displacing the halide. The base is crucial for activating the boronic acid and facilitating this step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-2-ethoxypyridine-4-boronic acid with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-Chloro-2-ethoxypyridine-4-boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight | Amount (mmol) | Equivalents |

| 3-Chloro-2-ethoxypyridine-4-boronic acid | 2096333-52-5 | 201.42 g/mol | 1.2 | 1.2 |

| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |

| Pd(dppf)Cl₂ | 72287-26-4 | 731.73 g/mol | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 4 mL | - |

| Water | 7732-18-5 | 18.02 g/mol | 1 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 3-Chloro-2-ethoxypyridine-4-boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the reaction vial.

-

Inert Atmosphere: Seal the vial and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[8]

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol).

-

Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 90-100 °C.

-

Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualization of the Experimental Workflow

Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

Challenges in Suzuki-Miyaura couplings, especially with heteroaryl chlorides, are not uncommon. Here are some key considerations for troubleshooting and optimization:

-

Low Reactivity: 2-Chloropyridines can be less reactive than their bromo or iodo counterparts.[8][9] If the reaction is sluggish, consider increasing the temperature or employing microwave irradiation.[8][9]

-

Catalyst and Ligand Choice: While Pd(dppf)Cl₂ is a robust catalyst, other systems may offer improved performance for challenging substrates.[10] Highly active catalysts featuring Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective for coupling heteroaryl chlorides.[8][11]

-

Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[8] The solubility of the base can also play a role; in some cases, using a phase-transfer catalyst can improve results.

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by ensuring rigorously deoxygenated conditions and using the appropriate base and solvent system. The stability of 2-pyridylboron reagents can be a challenge, as they are prone to decomposition.[4]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often optimal.[8] Anhydrous conditions may be necessary if the boronic acid is particularly unstable.

Scope and Limitations

The Suzuki-Miyaura coupling with 3-Chloro-2-ethoxypyridine-4-boronic acid is a versatile reaction that can be applied to a wide range of aryl and heteroaryl halides. The reaction generally tolerates a variety of functional groups. However, substrates with certain functionalities may require specific reaction conditions or protecting group strategies. For instance, highly basic nitrogen-containing heterocycles can sometimes inhibit the catalyst, though modern catalyst systems have shown remarkable tolerance.[11]

Conclusion

3-Chloro-2-ethoxypyridine-4-boronic acid is a valuable reagent for the synthesis of substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and systematic optimization are key to achieving high yields and purity. The protocols and insights provided in these application notes are intended to serve as a robust starting point for researchers in their synthetic endeavors.

References

-

Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

-

Liu, S., & Liebeskind, L. S. (2009). A Simple, Modular Synthesis of Substituted Pyridines. PMC, NIH Public Access. [Link]

-

Organic Chemistry Portal. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775. [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4567–4569. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Mkhalid, I. A. I., Barnard, J. H., & Marder, T. B. (2010). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2010(1), 1–49. [Link]

-

Gagnon, A., & Bédard, A.-C. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(6), 543–549. [Link]

-

ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]

-

Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

-

Çetinkaya, B., Özdemir, İ., & Küçükgüzel, İ. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(6), 7056–7067. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]

-

Glass, H. E., & Pezacki, J. P. (2019). Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. RSC Advances, 9(66), 38481–38485. [Link]

-

Fernandes, C., & de Freitas, R. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3247. [Link]

-

PubChem. (n.d.). 3-chloro-2-methoxypyridine-4-boronic acid. [Link]

-

Berion, F., & Decen, B. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(21), 5038. [Link]

-

Michalak, A., & Poater, J. (2020). The Mechanism of Boron–Carbon Bond Formation in the DA Reaction of the Pyridine Adduct of Borabenzene with Acetylene: A Topological Analysis of the ELF Function and Catastrophe Theory. Molecules, 25(23), 5588. [Link]

-

Ertl, P., & Rodrigues, T. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

Sources

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

Troubleshooting & Optimization

purification methods for 3-Chloro-2-ethoxypyridine-4-boronic acid

Technical Support Center: Pyridine Boronic Acid Chemistry Subject: Purification & Handling of 3-Chloro-2-ethoxypyridine-4-boronic acid (CAS: 2096333-52-5) Ticket ID: #PB-404-PUR Status: Open for Resolution[1][2]

Executive Summary: The Stability Paradox

Welcome to the technical support hub. You are likely dealing with 3-Chloro-2-ethoxypyridine-4-boronic acid , a molecule that sits on a precarious edge of stability.[1][2]

Unlike standard phenylboronic acids, this compound features a basic pyridine nitrogen and an electron-rich ethoxy group.[1][2] While 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts (which suffer from rapid protodeboronation), the 3-chloro substituent introduces steric strain and electronic withdrawal that can complicate purification.[1][2]

Your Primary Challenges:

-

Boroxine Formation: Spontaneous dehydration into trimeric anhydrides (boroxines), leading to confusing melting points and stoichiometry.[1][2]

-

Protodeboronation: Cleavage of the C-B bond under basic or high-temperature conditions.[2]

-

Zwitterionic Solubility: Difficulty extracting the compound due to its amphoteric nature (pyridine N is basic; boronic acid is Lewis acidic).[1][2]

Module 1: Purification Decision Matrix

Before selecting a protocol, assess your crude material's status.[1][2] Use the logic flow below to determine the correct workflow.

Figure 1: Decision tree for selecting the optimal purification strategy based on crude purity and impurity profile.

Module 2: Detailed Protocols

Workflow A: Controlled Acid-Base Extraction (The Standard)

Best for: Removing non-acidic organic impurities and inorganic salts.[2]

The Mechanism:

We exploit the amphoteric nature.[2] At high pH, the boron forms a boronate anion (

Reagents:

Step-by-Step:

-

Dissolution: Suspend the crude solid in water.[2] Slowly add 2M NaOH with stirring until the solid dissolves and pH reaches ~10-11. Do not exceed pH 12 to avoid hydrolyzing the 2-ethoxy group.[2]

-

Wash: Extract the aqueous layer twice with

or DCM.[1] Discard these organic layers (they contain non-boronic impurities).[1][2] -

Precipitation (Critical): Cool the aqueous layer to 0-5°C. Slowly add 2M HCl dropwise.

-

Isolation: Filter the solid. Wash with a small amount of cold water.

-

Drying: Dry under vacuum at room temperature . Heating >50°C will drive dehydration to the boroxine (anhydride).[1][2]

Workflow B: Recrystallization (The Polisher)

Best for: High-purity requirements (>98%) where Workflow A left trace impurities.[1][2]

Solvent System: Acetonitrile (MeCN) or Acetonitrile/Water (95:5) .[1][2] Why MeCN? Pyridine boronic acids show a steep solubility curve in MeCN.[1] It avoids the formation of ester byproducts common with alcohols (methanol/ethanol).[2]

Step-by-Step:

-

Place the semi-pure solid in a flask.

-

Heat to reflux (80°C) with stirring. If solid remains, add MeCN in small portions.[1][2]

-

Optional: If insoluble particles remain (salts), filter hot through a pre-warmed glass frit.[1][2]

-

Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

-

Filter the crystals and wash with cold MeCN.[2]

Workflow C: Pinacol Ester Protection (The Rescue)

Best for: Compounds failing A & B, or if chromatography is required.[2]

Free boronic acids streak on silica gel due to interactions with silanols.[1][2] Converting to the pinacol ester masks the polar

Step-by-Step:

-

Combine crude boronic acid (1 equiv) and Pinacol (1.1 equiv) in Toluene or THF.[1][2]

-

Add

(anhydrous) as a water scavenger.[1][2] -

Stir at room temperature for 2-4 hours. (Heating is rarely needed and risks degradation).[2]

-

Filter off

and concentrate.[1][2] -

Purify the resulting oil/solid via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate).[1][2]

Module 3: Troubleshooting & FAQs

Q1: My NMR shows a confusing set of peaks. Is my compound decomposing?

-

Diagnosis: You are likely seeing a mixture of the monomeric boronic acid and the trimeric boroxine .

-

Verification: Check the integration. Boroxines often show slightly shifted aromatic signals.[1][2]

-

Fix: Add a drop of

to your NMR tube (DMSO-

Q2: The melting point is 30°C lower than reported.[2] Why?

-

Cause: Variable hydration.[1][2] Boronic acids exist as

.[1][2] Dehydration to the boroxine lowers the apparent melting point initially, or broadens it significantly.[2] -

Solution: Do not rely solely on MP for purity.[1] Use HPLC (254 nm) or qNMR (Quantitative NMR).[1][2]

Q3: I lost my product during the Acid-Base extraction (Workflow A).

-

Cause: You likely over-acidified (pH < 3).[1][2] The pyridine nitrogen protonated (

), making the molecule a water-soluble cation.[2] -

Recovery: Re-adjust the aqueous layer pH to 6-7 and extract repeatedly with Ethyl Acetate/THF (3:1 mixture). The THF helps pull the polar zwitterion into the organic phase.

Q4: Can I use silica gel chromatography on the free acid?

-

Technically Yes, but... It usually results in severe tailing and yield loss.[2]

-

Workaround: If you must, use "Boronic Acid Silica Conditions":

Module 4: Quantitative Data & Properties

| Property | Value/Description | Note |

| Formula | ||

| MW | 201.41 g/mol | |

| pKa (Pyridine N) | ~3.5 - 4.5 | Estimated.[1][2] Lower than pyridine (5.[1][2]2) due to Cl/B withdrawal.[1][2] |

| Solubility (Water) | Low (Neutral pH), High (pH > 10 or pH < 2) | Amphoteric behavior.[1][2] |

| Solubility (Organic) | High in DMSO, MeOH, THF.[1][2] Moderate in DCM. | Avoid alcohols for storage (esterification risk).[1][2] |

| Storage | < 4°C, under Argon. | Hygroscopic.[2] |

References

-

Hall, D. G. (Ed.).[1][2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] [1][2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1][2]

-

Knapp, D. M., et al. (2009).[1][2] MIDA Boronates: A General Solution for Unstable Boronic Acids.[1][5] Journal of the American Chemical Society, 131(20), 6961–6963.[2] [1][2]

-

Organic Syntheses. (2008). Preparation of 4-Chlorophenylboronic Acid (General Recrystallization Protocol). Org.[2][6][7] Synth. 2008, 85,[2] 1.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridine derivatives.

Sources

- 1. PubChemLite - 2-(isobutoxy)pyridine-4-boronic acid pinacol ester (C15H24BNO3) [pubchemlite.lcsb.uni.lu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Workup [chem.rochester.edu]

stability of 3-Chloro-2-ethoxypyridine-4-boronic acid in aqueous base

Executive Summary: The Stability Verdict

Short Answer: 3-Chloro-2-ethoxypyridine-4-boronic acid is moderately unstable in aqueous base.

While not as volatile as 2-pyridyl boronic acids, this 4-pyridyl congener is prone to rapid protodeboronation (hydrolysis of the C–B bond) under standard Suzuki-Miyaura conditions (e.g.,

Key Recommendation: Avoid prolonged exposure to aqueous base at elevated temperatures. Transition to anhydrous coupling conditions or use MIDA-boronate surrogates if yields are below 50%.

Technical Deep Dive: Why It Fails

To troubleshoot effectively, you must understand the degradation mechanism. Heterocyclic boronic acids do not simply "decompose"; they undergo a specific chemical transformation catalyzed by base.

The Mechanism: Base-Catalyzed Protodeboronation

The degradation is driven by the electron-deficient nature of the pyridine ring, which facilitates the cleavage of the Carbon-Boron bond.

-

Formation of the "Ate" Complex: The hydroxide ion (

) attacks the empty p-orbital of the boron atom, forming a tetrahedral boronate anion. -

C-B Bond Cleavage (Rate Determining Step): The electron-withdrawing nature of the pyridine ring (amplified by the 3-Chloro substituent) stabilizes the developing negative charge on the carbon at the 4-position.

-

Protonation: The transient carbanion/intermediate is rapidly protonated by water, releasing the deboronated pyridine.

Substituent Analysis (Structure-Activity Relationship)

-

Pyridine Core (C4): Electron-deficient. Promotes deboronation compared to phenyl rings.[1]

-

3-Chloro Group: Electron-withdrawing (Inductive effect). Destabilizing. It pulls electron density, stabilizing the transition state for C-B cleavage.

-

2-Ethoxy Group: Electron-donating (Resonance effect). Stabilizing. It pushes electron density into the ring, making the formation of the anionic intermediate less favorable.

-

Net Result: The 2-ethoxy group provides a "safety buffer," making this molecule more stable than 3-chloropyridine-4-boronic acid, but it remains fragile compared to standard phenylboronic acids.

-

Visualization: Degradation Pathway

Figure 1: The mechanistic pathway of base-catalyzed protodeboronation. The "Ate" complex is the ticking time bomb; once formed, it must transmetallate to Palladium faster than it cleaves to the impurity.

Troubleshooting Guide

Symptom: Reaction conversion stalls at ~40-60%; LCMS shows consumption of Boronic Acid but low Product formation. Diagnosis: The boronic acid is degrading faster than the catalytic cycle.

| Checkpoint | Diagnostic Question | Corrective Action |

| 1. Base | Are you using strong bases ( | Switch to Weak Bases: Use |

| 2. Water | Is water the co-solvent? | Eliminate Water: Switch to anhydrous conditions (Dioxane/DMF) to starve the protonation step. |

| 3. Temp | Is the reaction running >80°C? | Lower Temperature: Try 40-60°C. Degradation rates often double with every 10°C increase. |

| 4. Catalyst | Is the catalyst "slow" (e.g., | Accelerate Cycle: Use high-activity precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3 ) to ensure transmetallation beats degradation. |

Decision Tree: Optimization Workflow

Figure 2: Step-by-step logic for rescuing a failing coupling reaction involving 3-Chloro-2-ethoxypyridine-4-boronic acid.

Experimental Protocols

Protocol A: Stability Assay (Validation Step)

Before committing valuable GMP starting material, run this 2-hour check.

-

Prepare Solvent: Mix

(4:1). -

Prepare Base: Add

(3 equiv). -

Add Substrate: Add 3-Chloro-2-ethoxypyridine-4-boronic acid (10 mg).

-

Heat: Stir at 60°C.

-

Monitor: Take LCMS aliquots at T=0, 30 min, 1h, 2h.

-

Pass Criteria: >90% Boronic acid remaining at 1h.

-

Fail Criteria: Appearance of >20% deboronated species (Mass = 157.6 Da).

-

Protocol B: "Rescue" Coupling Conditions (Anhydrous)

Use this if aqueous conditions fail.

-

Solvent: 1,4-Dioxane (Anhydrous).

-

Base:

(3.0 equiv, finely ground, dry). -

Catalyst:

(5 mol%) + XPhos (10 mol%) OR XPhos Pd G3 (2-5 mol%). -

Procedure:

-

Charge solids (Halide, Boronic Acid, Base, Catalyst) into a vial.

-

Evacuate/Backfill with Argon (3x).

-

Add anhydrous Dioxane.

-

Stir vigorously at 80°C.

-

Why this works: Removing water prevents the final protonation step of the degradation pathway, and XPhos facilitates rapid coupling of the sterically hindered 3-chloro pyridine.

-

Frequently Asked Questions (FAQ)

Q: Can I store this boronic acid in solution? A: No. In protic solvents (Methanol, Ethanol), it will slowly esterify or degrade. In basic solution, it degrades rapidly. Store as a solid at -20°C under inert atmosphere.

Q: I see a mass of [M+108] in my LCMS. What is it? A: If you are using Pinacol, this is the boronic ester. If you are not, check if you are using a diol solvent. However, for this specific molecule, look for [M-H] = 200 (Boronic Acid) vs [M+H] = 158 (Deboronated product).

Q: Would the Pinacol ester be more stable? A: Marginally. While Pinacol esters are generally more stable to hydrolysis, the mechanism of protodeboronation for pyridines often proceeds through the same "ate" complex regardless of the starting ester. MIDA boronates are the only derivative that offers true "slow-release" protection [1].

Q: Does the 2-ethoxy group react? A: In acidic media, the 2-ethoxy group can hydrolyze to form the 2-pyridone (lactam). However, in the basic conditions discussed here, the ether linkage is robust; the C-B bond is the weak link.

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products Using MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(31), 10891–10902. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

storage conditions to prevent degradation of 3-Chloro-2-ethoxypyridine-4-boronic acid

The following technical guide is structured as a Tier 3 Support resource for researchers handling 3-Chloro-2-ethoxypyridine-4-boronic acid (CAS: 2096333-52-5) .

This molecule belongs to a class of heterocyclic boronic acids known for "instability windows" where thermodynamic degradation (protodeboronation) and kinetic dehydration (boroxine formation) compete.

Ticket Type: Stability & Storage Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Chemical Profile

Before addressing storage, you must understand the enemy. This compound is not merely "unstable"; it is chemically dynamic.

-

The Core Conflict: You have a Lewis-acidic boron center attached to an electron-rich pyridine ring (via the 2-ethoxy group).

-

The 4-Pyridyl Risk: While 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts (which degrade within minutes), they are still prone to protodeboronation —the irreversible cleavage of the C-B bond.

-

The Dehydration Trap: Under vacuum or dry storage, boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[1] This is often mistaken for degradation but is actually a reversible physical change.

Troubleshooting Guide (FAQ)

Direct answers to the most common failure modes observed in the lab.

Q1: My white powder has turned into a sticky, off-white gum. Is it ruined?

Diagnosis: Likely Boroxine Formation (Reversible). Technical Insight: Boronic acids exist in equilibrium with their anhydride (boroxine) forms. Long-term storage in desiccators or dry environments shifts this equilibrium toward the trimer, releasing water. This often results in a change of physical state (gum/glass). Solution:

-

Do not discard.

-

Run an NMR in a solvent with a trace of D₂O. The water will hydrolyze the boroxine back to the monomeric boronic acid, likely restoring your expected signals.

-

Pro-Tip: If using in a Suzuki coupling, the base (e.g., K₂CO₃/H₂O) will hydrolyze the boroxine in situ; no pre-treatment is needed.

Q2: I see the pyridine signals in NMR, but the Boron peak is gone/shifted.

Diagnosis: Protodeboronation (Irreversible Degradation).

Technical Insight: This is the critical failure mode. The C-B bond is cleaved by a proton (usually from water or solvent), replacing the

-

Mechanism: In heteroaryl systems, the basic nitrogen can facilitate this cleavage, especially if the sample was exposed to moisture at room temperature. The 3-chloro and 2-ethoxy substituents affect the electron density, but do not eliminate this pathway. Solution:

-

This material cannot be salvaged.

-

Prevention: See the Storage Protocol below. You must minimize proton sources (humidity) and thermal energy.

Q3: Why is the purity dropping even in the freezer?

Diagnosis: Auto-catalytic Decomposition. Technical Insight: If the container is not perfectly sealed, condensation cycles (freeze-thaw) introduce water. Water acts as a catalyst for protodeboronation in heterocyclic boronic acids. Solution:

-

Aliquot your sample immediately upon receipt.

-

Never thaw the entire stock bottle to remove a few milligrams.

Visualizing the Degradation Pathways

The following diagram illustrates the kinetic competition between reversible dehydration and irreversible destruction.

Figure 1: The Stability Triad. Green paths are reversible handling states; Red paths represent permanent chemical loss.

Validated Storage Protocol (SOP)

Follow this protocol to maximize shelf-life (Target: >6 months).

Phase 1: Arrival & Aliquoting (Critical)

Do not store the bottle as received. The manufacturer's packaging is often insufficient for re-sealability.

-

Environment: Work in a glovebox or under a cone of Nitrogen/Argon.

-

Aliquot: Divide the bulk material into single-use glass vials (e.g., 100mg or 500mg portions).

-

Why? This prevents "thermal cycling" of the main stock every time you need reagent.

-

-

Seal: Cap tightly. Wrap the cap-neck junction with Parafilm or electrical tape to prevent gas exchange.

Phase 2: Long-Term Storage Conditions

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (Required) | Arrhenius equation: lowering temp slows the rate of C-B bond cleavage significantly [1]. |

| Atmosphere | Inert (Argon/N₂) | Prevents oxidative degradation and excludes atmospheric moisture. |

| Humidity | Desiccated | Moisture is the proton source for protodeboronation. Store vials inside a secondary jar containing desiccant (e.g., Drierite). |

| State | Solid | Never store as a solution. Boronic acids in solution degrade orders of magnitude faster than solids [2]. |

Phase 3: Usage (The Thaw)

-

Remove the vial from the freezer.

-

WAIT. Allow the vial to warm to room temperature before opening (approx. 15-30 mins).

-

Why? Opening a cold vial condenses atmospheric water onto the powder, initiating immediate degradation.

-

Alternative Strategies: "The MIDA Solution"

If you find this specific boronic acid degrades too fast for your workflow, consider converting it to a MIDA Boronate or Pinacol Ester .

-

Pinacol Esters: More stable than free acids but less atom-economical.

-

MIDA Boronates: The gold standard for unstable heterocyclic borons. The N-methyliminodiacetic acid (MIDA) ligand "cages" the boron, rendering the hybridization

(tetrahedral). This shuts down the empty p-orbital, stopping protodeboronation completely until hydrolyzed [3].

References

-

Fisher Scientific. (2012).[3] Safety Data Sheet: 3-Chloro-2-methoxypyridine-4-boronic acid. (Analogous structural safety data).

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[4][5] (Definitive mechanistic study on pyridine-boronic acid instability). [4]

-

Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[4][5]

-

Combi-Blocks. (2023). Safety Data Sheet: 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester.

Sources

Validation & Comparative

comparing reactivity of 3-Chloro-2-ethoxypyridine-4-boronic acid vs methoxy analog

Technical Comparison Guide: 3-Chloro-2-ethoxypyridine-4-boronic Acid vs. Methoxy Analog

Executive Summary

In the synthesis of pyridine-based scaffolds, the choice between 3-Chloro-2-ethoxypyridine-4-boronic acid (Ethoxy-PBA) and its Methoxy analog (Methoxy-PBA) is rarely a trivial substitution. While electronically similar, these two reagents exhibit distinct solubility profiles and steric behaviors that critically impact cross-coupling efficiency and hydrolytic stability.

-

The Verdict:

-

Select Methoxy-PBA (CAS 957060-88-7) for standard aqueous/polar couplings where steric hindrance is manageable and atom economy is prioritized.

-

Select Ethoxy-PBA (CAS 2096333-52-5) when working in non-polar media (toluene/DCM) or when the target scaffold requires increased lipophilicity. Be prepared for slightly reduced reaction rates due to the "buttressing effect" of the ethoxy group.

-

Chemical & Physical Property Analysis

The primary differentiator between these two reagents is the alkyl chain length at the C2 position, which influences lipophilicity (LogP) and steric crowding.

| Feature | Methoxy-PBA | Ethoxy-PBA | Implication |

| Structure | 3-Chloro-2-methoxypyridine-4-boronic acid | 3-Chloro-2-ethoxypyridine-4-boronic acid | Core scaffold identity |

| CAS No. | 957060-88-7 | 2096333-52-5 | Procurement verification |

| MW ( g/mol ) | 187.39 | 201.42 | Stoichiometry adjustment |

| LogP (Pred.) | ~ -0.58 | ~ -0.05 to +0.10 | Ethoxy is significantly more lipophilic |

| Solubility | High in MeOH, DMF, DMSO | High in THF, Toluene, DCM | Solvent selection dictates choice |

| Steric Bulk | Moderate ( | High ( | Ethoxy induces greater steric clash |

Reactivity Profile & Mechanistic Insights

The "Buttressing Effect" and Steric Clash